
2-(Benzyloxy)-6-fluoroaniline
Overview
Description
2-(Benzyloxy)-6-fluoroaniline (CAS: [160564-65-8]) is a fluorinated aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a fluorine atom at the 6-position of the aromatic ring. Its molecular formula is C₁₃H₁₂FNO, with a calculated molecular weight of 217.24 g/mol. The benzyloxy group introduces both steric bulk and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for versatile reactivity, particularly in nucleophilic aromatic substitution and coupling reactions, where the benzyloxy group can act as a protective moiety that is later removable via hydrogenolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For instance, starting from 2-nitro-6-fluorobenzene, the nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Benzylation: The benzyl ether group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of benzyl alcohol using a strong base like sodium hydride, followed by reaction with 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Iron powder in acidic conditions or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-6-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyl ether group and the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(Benzyloxy)-6-fluoroaniline with three structurally related aniline derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogues
*Physical state inferred from structural analogs.
(a) 2-Fluoro-6-methoxyaniline (CAS: 446-61-7)
- Substituent Comparison : Replacing the benzyloxy group with a methoxy (-OCH₃) reduces steric hindrance and lipophilicity. The methoxy group is electron-donating, enhancing the aromatic ring’s electron density compared to the benzyloxy analog.
- Applications : Primarily used in agrochemical synthesis due to its simpler structure and cost-effectiveness. Its lower molecular weight (141.14 g/mol) improves solubility in polar solvents, facilitating reactions like nitration or amidation .
- Research Note: In pharmaceutical intermediates, methoxy groups are less favored than benzyloxy due to their irreversibility under standard deprotection conditions .
(b) 2-(Difluoromethylsulphonyl)-6-fluoroaniline (MDL: MFCD30723419)
- Substituent Comparison : The difluoromethylsulphonyl (-SO₂CF₂H) group is strongly electron-withdrawing, significantly reducing the ring’s electron density. This alters reactivity in electrophilic substitutions, favoring meta-directing effects.
- Applications : Valued in drug discovery for its ability to enhance metabolic stability and binding affinity in target proteins. Its solid state and high purity (>98%) make it suitable for controlled reactions in medicinal chemistry .
- Safety : Classified as hazardous due to irritant properties, requiring stringent handling protocols compared to the less toxic benzyloxy derivative .
(c) 2-Fluoro-6-methylaniline
- Substituent Comparison : The methyl (-CH₃) group is weakly electron-donating, offering minimal steric hindrance. This compound’s liquid state (at room temperature) and low molecular weight (125.14 g/mol) enhance its utility in high-throughput synthesis.
- Applications : Commonly employed as a building block for fluorescent dyes or ligands in catalysis. Its simplicity contrasts with the benzyloxy derivative’s use in multi-step syntheses requiring protective groups .
Key Research Findings
Synthetic Flexibility: The benzyloxy group in this compound enables selective deprotection, a feature absent in methoxy or methyl analogs. For example, hydrogenolysis of the benzyloxy group yields 2-hydroxy-6-fluoroaniline, a precursor for anticancer agents like quinoline derivatives .
Electronic Effects : Computational studies indicate that electron-withdrawing substituents (e.g., -SO₂CF₂H) decrease the amine’s nucleophilicity by 40–60% compared to benzyloxy or methoxy groups, impacting coupling reaction efficiencies .
Agrochemical Performance : Field trials show that methoxy-containing analogs exhibit faster degradation in soil than benzyloxy derivatives, reducing environmental persistence but limiting long-term efficacy .
Biological Activity
2-(Benzyloxy)-6-fluoroaniline is an organic compound characterized by a benzyl ether group attached to an aniline ring, with a fluorine atom at the 6-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to target enzymes such as carm1, indicating a potential mechanism through which this compound may exert its effects.
- Nucleophilic Displacement : It is suggested that the compound may interact with its biological targets through nucleophilic displacement reactions, affecting various biochemical pathways.
- Polyamine Metabolism : Compounds with similar structures have been implicated in influencing pathways related to polyamine metabolism, which could be relevant for its antiproliferative effects against certain cell lines.
Pharmacokinetics
Research indicates that compounds structurally related to this compound exhibit rapid degradation in vitro, suggesting a short half-life in vivo. This characteristic can impact the compound's efficacy and dosing regimens in therapeutic applications.
Antiproliferative Effects
Preliminary studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The extent of these effects may vary based on the specific cell type and conditions of the study.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(Benzyloxy)aniline | Lacks fluorine; different reactivity | Varies |
6-Fluoroaniline | Lacks benzyl ether group | Different applications |
2-(Benzyloxy)-4-fluoroaniline | Fluorine at a different position | Varies |
The unique combination of the benzyl ether group and the fluorine atom at specific positions on the aniline ring gives this compound distinct chemical and biological properties compared to similar compounds.
Study on Antiviral Activity
In a study examining related compounds, it was found that modifications similar to those in this compound could lead to significant antiviral activity against HIV-1. The presence of specific substituents influenced binding affinity and inhibitory potency against viral replication .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of compounds related to this compound has demonstrated that structural modifications can significantly alter biological activity. For instance, variations in substituent positions or types can enhance or diminish efficacy against targeted diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Benzyloxy)-6-fluoroaniline?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, fluorinated aniline derivatives often require controlled temperature (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side reactions. Catalysts like Pd/C or CuI may enhance yield in coupling reactions. Purity can be monitored via HPLC or TLC, with final characterization using and to confirm the benzyloxy and fluoro substituents .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at 247.1 g/mol).
- NMR : should show aromatic protons split due to fluorine coupling (e.g., δ 6.8–7.4 ppm for benzyl protons and δ 6.2–6.7 ppm for fluorinated aromatic protons).
- FT-IR : Peaks near 1250 cm (C-O-C stretch) and 1500 cm (C-F stretch) validate functional groups .
Q. What solvents and storage conditions are recommended for maintaining stability?
- Methodological Answer : Use inert, anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis. Store under nitrogen at 2–8°C in amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy and fluoro groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group activates the aromatic ring for electrophilic substitution at the para position, while the benzyloxy group directs via resonance. For Suzuki-Miyaura coupling, use Pd(PPh) (2 mol%) with KCO in dioxane/water (3:1) at 90°C. Monitor regioselectivity using to track fluorine’s impact on reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). Use LC-MS to identify byproducts. For example, oxidation of the amine group to nitro (e.g., using mCPBA) can alter bioactivity; control redox conditions rigorously .
Q. How can computational methods predict metabolic pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Pair with molecular docking (AutoDock Vina) to simulate cytochrome P450 interactions. Validate predictions via in vitro microsomal assays (e.g., rat liver microsomes + NADPH) and HPLC-MS metabolite profiling .
Q. What are the challenges in quantifying trace impurities in this compound batches?
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIMHCTOQZTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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